

5-Amino-2-chloropyridine-4-carboxylic acid CAS 58483-95-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-chloropyridine-4-carboxylic acid

Cat. No.: B145476

[Get Quote](#)

An In-depth Technical Guide to **5-Amino-2-chloropyridine-4-carboxylic acid** (CAS 58483-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyridine-4-carboxylic acid is a substituted pyridine derivative that serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules.^[1] Its unique arrangement of amino, chloro, and carboxylic acid functional groups on a pyridine scaffold makes it a versatile reagent in medicinal chemistry and agrochemical research.^[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

The compound is typically a light yellow crystalline powder.^[2] Key physical and chemical properties are summarized below.

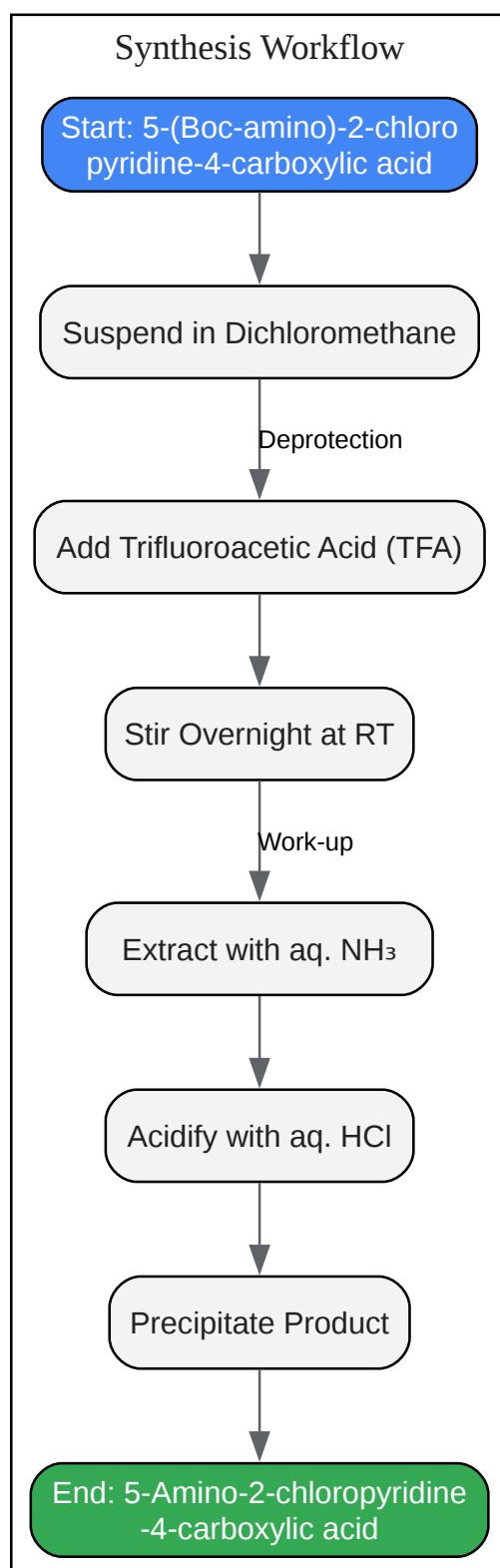
Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	58483-95-7	[3]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	[3]
Molecular Weight	172.57 g/mol	[3]
Appearance	Light yellow crystalline powder	[2]
Melting Point	38-43 °C	[2]
Boiling Point (Predicted)	514.4 ± 50.0 °C at 760 mmHg	[4]
Density (Predicted)	1.60 ± 0.1 g/cm ³	[4]
Flash Point (Predicted)	264.9 ± 30.1 °C	[4]
pKa (Predicted)	pKa ₁ : 1.35±0.10 (most acidic), pKa ₂ : 3.89±0.10 (most basic)	N/A
XLogP3 (Predicted)	1.2	[4]
InChI Key	WCZUTMZMEAPPIX- UHFFFAOYSA-N	[4]

Table 2: Spectroscopic Data

Type	Data	Source
¹ H NMR	(DMSO-d ₆): δ 9.01 (2H, multiple peaks), 8.03 (1H, single peak), 7.48 (1H, single peak)	[3]
¹³ C NMR	A reference spectrum is available in the SpectraBase database.	[5]

Synthesis and Experimental Protocols


5-Amino-2-chloropyridine-4-carboxylic acid is commonly synthesized from its N-protected precursor. The following protocols are derived from publicly available procedures.

Protocol 1: Synthesis via Deprotection of a Boc-Protected Precursor

This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Methodology:

- Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in dichloromethane (200 mL).[\[3\]](#)
- Add trifluoroacetic acid slowly dropwise with stirring until the solution becomes homogeneous (approximately 12 mL).[\[3\]](#)
- Stir the reaction mixture overnight at room temperature.[\[3\]](#)
- Perform a work-up by extracting the reaction mixture with a dilute aqueous ammonia solution.[\[3\]](#)
- Acidify the separated aqueous phase with dilute hydrochloric acid to precipitate the product.[\[3\]](#)
- Filter the precipitate to collect the **5-amino-2-chloropyridine-4-carboxylic acid**. The reported yield for this step is 87% (1.05 g).[\[3\]](#)
- The product can be characterized by nuclear magnetic resonance (NMR) spectroscopy.[\[3\]](#)

[Click to download full resolution via product page](#)

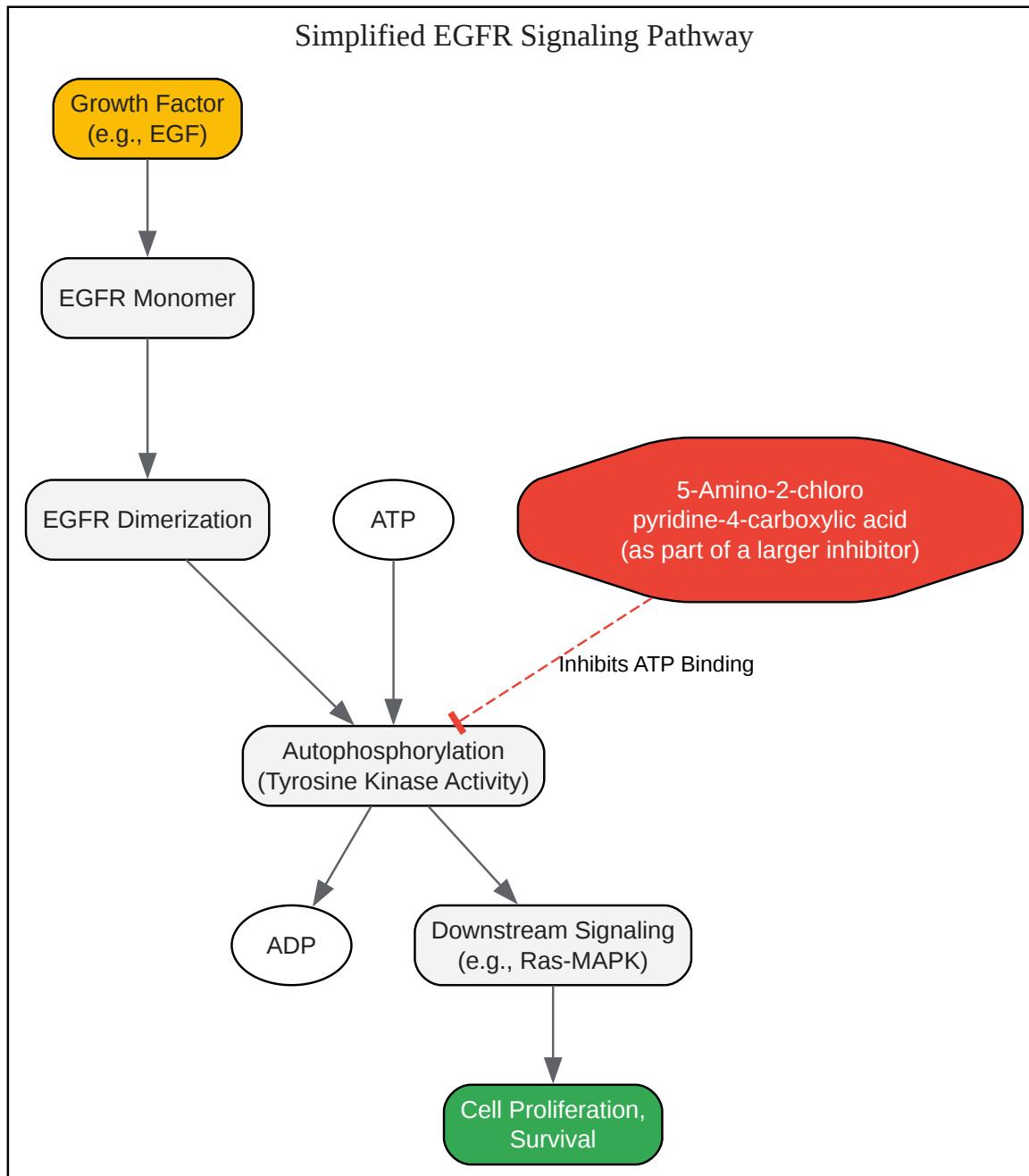
Caption: Synthesis workflow for **5-Amino-2-chloropyridine-4-carboxylic acid**.

Protocol 2: Iodination of 5-Amino-2-chloropyridine-4-carboxylic acid

This compound can also serve as a starting material for further functionalization, such as iodination, which is a key step in the synthesis of Cbl-b inhibitors.[6]

Methodology:

- Prepare a solution of **5-amino-2-chloropyridine-4-carboxylic acid** (100.0 g, 579.47 mmol) in dimethylformamide (DMF) (1.4 L).[6]
- Cool the solution to 0-10 °C.[6]
- Add N-iodosuccinimide (NIS) (195.6 g, 869.21 mmol) in portions at 0-10 °C.[6]
- Stir the mixture for 30 minutes at this temperature.[6]
- Heat the resulting mixture to 80 °C and stir for 16 hours.[6]
- Quench the reaction by adding water.[6]
- Follow a general work-up procedure to isolate the crude iodinated product.[6]

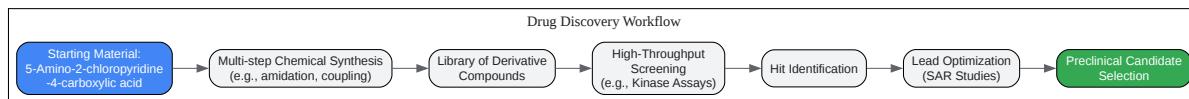

Applications in Drug Discovery and Development

This molecule is a valuable intermediate for synthesizing compounds targeting various biological pathways. Its primary applications are in pharmaceutical development, agrochemicals, and biochemical research.[1]

Inhibition of Tyrosine Kinases (EGFR)

A significant application of **5-amino-2-chloropyridine-4-carboxylic acid** is in the synthesis of tyrosine kinase inhibitors. It has been identified as a key intermediate for preparing inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-erbB-2.[3][7] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[2] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for cancer therapy.[2][8]

Compounds derived from this scaffold are potent tyrosine kinase inhibitors that likely act by binding to the ATP-binding pocket in the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling cascades.^[7] This inhibition can lead to reduced cancer cell growth and the induction of apoptosis.^[7]


[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway.

Other Therapeutic Targets

Beyond EGFR, this compound is used to synthesize:

- Modulators of GHSr-1a: These are targeted for the treatment of type II diabetes and obesity. [\[3\]](#)
- Cbl-b Inhibitors: The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation. Inhibiting Cbl-b is a promising strategy in immuno-oncology to enhance the body's immune response against tumors.[\[6\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Role as a building block in a typical drug discovery workflow.

Safety and Handling

5-Amino-2-chloropyridine-4-carboxylic acid is associated with the following hazard statements:

- H315: Causes skin irritation.[\[4\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)

Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.[4] Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

Conclusion

5-Amino-2-chloropyridine-4-carboxylic acid (CAS 58483-95-7) is a foundational chemical intermediate with significant utility in modern drug discovery and agrochemical science. Its demonstrated role as a precursor to potent EGFR tyrosine kinase inhibitors underscores its importance in the development of targeted cancer therapies. The synthetic accessibility and versatile reactivity of this compound ensure its continued relevance for researchers and scientists working to create novel, biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Amino-3-chloroisothiazole-4-carboxylic acid | 1210646-94-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-AMINO-2-CHLOROPYRIDINE-4-CARBOXYLIC ACID | 58483-95-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. WO2020264398A1 - Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof - Google Patents [patents.google.com]
- 7. 5-Amino-2-chloropyridine-4-carboxylic acid | 58483-95-7 | FA57323 [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof - Google Patents [patents.google.com]

- To cite this document: BenchChem. [5-Amino-2-chloropyridine-4-carboxylic acid CAS 58483-95-7]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145476#5-amino-2-chloropyridine-4-carboxylic-acid-cas-58483-95-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com